

Spectroscopic Data for (Z)-Non-6-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B15600035

[Get Quote](#)

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(Z)-Non-6-en-1-ol**, a significant compound in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy comparison and interpretation. This document also includes detailed experimental protocols for the acquisition of such data and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The spectroscopic data for **(Z)-Non-6-en-1-ol** has been compiled from various public databases and is presented below in tabular format. This allows for a quick and comparative assessment of the key spectral features of the molecule.

Table 1: ¹H NMR Spectroscopic Data for (Z)-Non-6-en-1-ol

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H1 (-CH ₂ OH)	3.60	Triplet	Not explicitly available
H6, H7 (-CH=CH-)	5.32 - 5.36	Multiplet	Not explicitly available
H5, H8 (-CH ₂ -C=)	2.03	Multiplet	Not explicitly available
H2, H3, H4 (-CH ₂ -)	1.36 - 1.56	Multiplet	Not explicitly available
H9 (-CH ₃)	0.95	Triplet	Not explicitly available
-OH	Not explicitly assigned	Not explicitly assigned	Not explicitly available

Note: Detailed multiplicity and coupling constants are not explicitly available in the referenced public databases. The assignments are based on typical chemical shifts for similar structures.

Table 2: ^{13}C NMR Spectroscopic Data for (Z)-Non-6-en-1-ol

Carbon Assignment	Chemical Shift (δ) [ppm]
C1 (-CH ₂ OH)	62.5
C2	32.6
C3	25.7
C4	29.2
C5	26.8
C6 (=CH-)	129.0
C7 (=CH-)	130.9
C8 (-CH ₂ -)	20.6
C9 (-CH ₃)	14.4

Note: This data is based on predicted values and data from similar compounds available in public databases. Experimental data from a dedicated spectral database is recommended for

confirmation.

Table 3: IR Spectroscopic Data for (Z)-Non-6-en-1-ol

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
~3005	Medium	=C-H stretch (alkene)
2925, 2855	Strong	C-H stretch (alkane)
~1655	Medium, Sharp	C=C stretch (cis-alkene)
~1460	Medium	C-H bend (alkane)
~1050	Strong	C-O stretch (primary alcohol)
~725	Medium	=C-H bend (cis-alkene, out-of-plane)

Table 4: Mass Spectrometry Data for (Z)-Non-6-en-1-ol

m/z	Relative Intensity (%)	Possible Fragment Ion
142	Low	[M] ⁺ (Molecular Ion)
124	Moderate	[M - H ₂ O] ⁺
95	High	[C ₇ H ₁₁] ⁺
81	High	[C ₆ H ₉] ⁺
67	Very High	[C ₅ H ₇] ⁺
55	Very High	[C ₄ H ₇] ⁺
41	Very High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **(Z)-Non-6-en-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A small amount of **(Z)-Non-6-en-1-ol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
- Instrumentation: The sample is placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: A proton NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). The FID is then Fourier transformed to produce the frequency-domain spectrum. Key parameters to be set include the number of scans, relaxation delay, and pulse width.
- ^{13}C NMR Acquisition: A carbon-13 NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required compared to ^1H NMR.
- Data Processing: The acquired spectra are processed, which includes phasing, baseline correction, and integration of the signals. Chemical shifts, multiplicities (for ^1H NMR), and coupling constants (for ^1H NMR) are then determined.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample like **(Z)-Non-6-en-1-ol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

- Instrumentation: The sample is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavenumber. An interferogram is generated and then Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber. A background spectrum of the empty salt plates or ATR crystal is typically recorded and subtracted from the sample spectrum.
- Data Analysis: The characteristic absorption bands in the spectrum are identified and correlated with specific functional group vibrations.

Mass Spectrometry (MS)

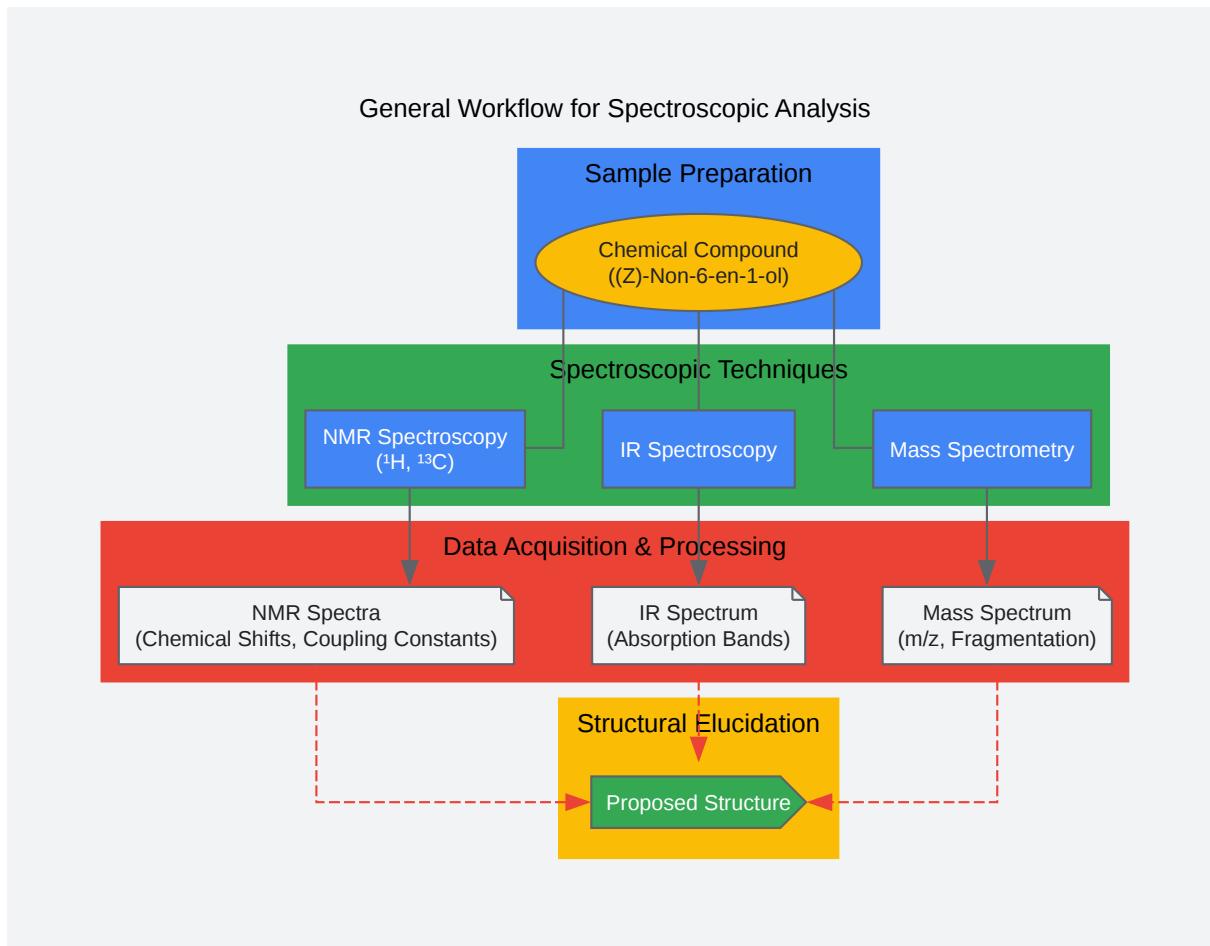
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample molecules are ionized. A common method for volatile compounds like **(Z)-Non-6-en-1-ol** is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks in the spectrum represent fragment ions, and the fragmentation pattern can provide valuable structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **(Z)-Non-6-en-1-ol**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Data for (Z)-Non-6-en-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600035#spectroscopic-data-for-z-non-6-en-1-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com